Oxprenolol hydrochloride

Descripción general

Descripción

Oxprenolol hydrochloride is a non-selective beta-adrenergic antagonist, commonly known as a beta-blocker. It is used primarily for the treatment of hypertension, angina pectoris, and arrhythmias. This compound is known for its ability to cross the blood-brain barrier, making it effective in reducing central nervous system-related symptoms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Oxprenolol hydrochloride can be synthesized through a multi-step process. The synthesis begins with the reaction of 2-allyloxyphenol with epichlorohydrin to form 1-(2-allyloxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield 1-(2-allyloxyphenoxy)-3-isopropylamino-2-propanol. Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Análisis De Reacciones Químicas

Types of Reactions

Oxprenolol hydrochloride undergoes various chemical reactions, including:

Oxidation: Oxidative degradation can occur under certain conditions, leading to the formation of oxprenolol N-oxide.

Reduction: Reduction reactions are less common but can be induced under specific conditions.

Substitution: Nucleophilic substitution reactions can occur, particularly at the allyloxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophiles such as sodium methoxide can induce substitution reactions.

Major Products Formed

Oxidation: Oxprenolol N-oxide

Reduction: Reduced oxprenolol derivatives

Substitution: Various substituted oxprenolol derivatives

Aplicaciones Científicas De Investigación

Oxprenolol hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development of HPLC methods.

Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.

Medicine: Extensively researched for its therapeutic effects in treating cardiovascular diseases.

Industry: Utilized in the formulation of sustained-release tablets for controlled drug delivery

Mecanismo De Acción

Oxprenolol hydrochloride exerts its effects by blocking beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. This inhibition prevents the binding of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate, cardiac output, and blood pressure. Additionally, it inhibits the production of renin, reducing the formation of angiotensin II and aldosterone, which further contributes to its antihypertensive effects .

Comparación Con Compuestos Similares

Similar Compounds

Propranolol: Another non-selective beta-blocker with similar therapeutic uses.

Atenolol: A selective beta-1 blocker with fewer central nervous system side effects.

Metoprolol: A selective beta-1 blocker used for similar indications

Uniqueness

Oxprenolol hydrochloride is unique due to its intrinsic sympathomimetic activity, which allows it to weakly stimulate beta-adrenergic receptors while blocking them. This property helps maintain some baseline sympathetic tone, reducing the risk of severe bradycardia and other side effects associated with complete beta-blockade .

Actividad Biológica

Oxprenolol hydrochloride is a non-selective beta-adrenergic blocker that exhibits intrinsic sympathomimetic activity (ISA) and membrane stabilizing effects. This compound is primarily utilized in the treatment of hypertension and certain cardiac conditions. Understanding its biological activity involves examining its pharmacodynamics, pharmacokinetics, therapeutic efficacy, and safety profile.

Oxprenolol works by antagonizing beta-adrenergic receptors, specifically beta-1 and beta-2 receptors, which leads to a decrease in heart rate and cardiac output. The drug also inhibits the actions of catecholamines like epinephrine and norepinephrine, resulting in vasodilation and reduced blood pressure. Additionally, it has been shown to block renin production in the juxtaglomerular apparatus, further contributing to its antihypertensive effects .

Pharmacokinetics

- Bioavailability : Approximately 20-70% after oral administration.

- Protein Binding : About 80%.

- Metabolism : Primarily hepatic via glucuronidation.

- Half-Life : 1-2 hours.

- Excretion : Less than 4% is excreted unchanged in urine .

Case Studies and Clinical Trials

-

Long-Term Efficacy in Hypertension :

A study involving 35 patients with thiazide-resistant hypertension demonstrated that oxprenolol significantly reduced mean standing systolic/diastolic blood pressure from 171/106 mm Hg to 142/85 mm Hg within three weeks. This effect was maintained for at least 22 months without serious adverse effects . -

Comparison with Other Beta Blockers :

In a crossover study comparing oxprenolol with propranolol, atenolol, and metoprolol, oxprenolol did not show significant differences in blood pressure reduction compared to placebo. However, it was noted for having fewer negative inotropic effects compared to propranolol . -

Once vs. Twice Daily Dosing :

A randomized double-blind study involving 175 patients indicated that both once-daily and twice-daily regimens of oxprenolol were effective in managing mild-to-moderate hypertension with no significant difference in efficacy or adverse effects reported between the two dosing schedules .

Safety Profile

Oxprenolol is generally well tolerated; however, it can cause central nervous system (CNS) side effects due to its lipophilic nature, which allows it to cross the blood-brain barrier more readily than hydrophilic beta blockers like atenolol . Common adverse effects include:

- Fatigue

- Dizziness

- Bradycardia

- Potential respiratory issues in asthmatic patients due to its non-selective action on beta receptors .

Summary of Biological Activity

| Parameter | Details |

|---|---|

| Mechanism of Action | Non-selective beta-blocker with ISA |

| Bioavailability | 20-70% |

| Protein Binding | ~80% |

| Metabolism | Hepatic (glucuronidation) |

| Half-Life | 1-2 hours |

| Therapeutic Uses | Hypertension, angina pectoris |

| Adverse Effects | CNS effects, bradycardia, respiratory issues |

Propiedades

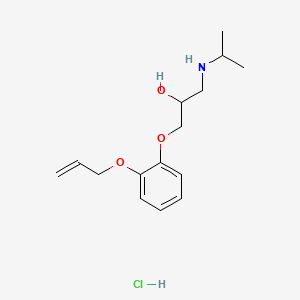

IUPAC Name |

1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAJXCLTPGGDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6452-71-7 (Parent) | |

| Record name | Oxprenolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021093 | |

| Record name | Oxprenolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6452-73-9, 22972-97-0 | |

| Record name | Oxprenolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6452-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxprenolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trasicor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxprenolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxprenolol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXPRENOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4XSI7SNIU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.